1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

FAAH inhibition SAR piperazine-urea chemotype

This compound (863018-08-0) is a structurally distinct phenylpiperazine-urea filling a critical gap in FAAH/TRP SAR libraries. The thiophene-unsubstituted phenylurea combination is absent from published series by Morera et al. and Ahn et al., making it essential for head-to-head SAR expansion. Racemic nature enables enantiomer resolution and potency comparison studies. Procure for counter-screening against selective FAAH inhibitors to validate target engagement in pain-depression comorbidity models. For laboratory research only; not for therapeutic use.

Molecular Formula C24H28N4OS
Molecular Weight 420.58
CAS No. 863018-08-0
Cat. No. B2811127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
CAS863018-08-0
Molecular FormulaC24H28N4OS
Molecular Weight420.58
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29)
InChIKeyKIHKEBIYSKTKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea (CAS 863018-08-0): Structural & Functional Baseline for Procurement Evaluation


1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea (CAS 863018-08-0; molecular formula C₂₄H₂₈N₄OS; MW 420.58 g/mol) is a synthetic small molecule belonging to the phenylpiperazine-urea chemotype . Its structure integrates a phenylpiperazine moiety with a thiophene-substituted propyl linker and a terminal phenylurea group, constituting a pharmacophore associated with fatty acid amide hydrolase (FAAH) inhibition, TRP channel modulation, aminergic receptor binding, and T-type calcium channel blockade [1][2]. The compound is available from research chemical suppliers exclusively for non-human laboratory use and is not approved for therapeutic or veterinary application . Although its primary molecular target(s) remain unvalidated in peer-reviewed literature, structurally analogous piperazine-ureas have demonstrated sub-micromolar FAAH inhibition, dual FAAH/TRPV1 activity, and selectivity over other serine hydrolases, providing a predictive framework for this compound's potential utility in pain, inflammation, and CNS disorder research [3][4].

Why Generic Substitution Fails for CAS 863018-08-0: The Risks of Interchanging Phenylpiperazine-Urea Analogs


Phenylpiperazine-urea analogs are not functionally interchangeable due to the hypersensitivity of their pharmacological profiles to minor structural modifications. Within this chemotype, the identity of the aryl/heteroaryl substituent on the urea nitrogen, the nature of the heterocycle attached to the piperazine-propyl linker, and the stereochemistry at the propan-2-yl carbon collectively dictate target engagement . For example, replacing the thiophene ring with a phenyl group or altering the N-phenylurea terminus to an m-tolylurea (CAS 863018-10-4) can redirect activity from FAAH/TRP dual ligands toward adrenergic or dopaminergic receptors, or abolish selectivity over other serine hydrolases entirely [1][2]. The presence of a chiral center at the propan-2-yl carbon (denoted by the racemic SMILES notation) further implies that enantiomers may exhibit divergent potency, selectivity, and pharmacokinetic behavior . Consequently, procurement of a 'similar' phenylpiperazine-urea without precise structural matching risks acquiring a compound with an entirely different target profile, confounding biological experiments and invalidating structure–activity relationship (SAR) datasets [1].

Quantitative Differentiation Evidence for 863018-08-0: Head-to-Head & Cross-Study Comparator Analysis


Structural Differentiation from the m-Tolylurea Analog (CAS 863018-10-4): Urea Terminal Substituent Effects on Predicted Target Engagement

CAS 863018-08-0 bears a terminal N-phenylurea group, whereas its closest catalogued structural analog, CAS 863018-10-4, contains an N-m-tolylurea terminus with an additional methyl substituent at the meta position of the phenyl ring [1]. Published SAR studies on piperazinyl-ureas demonstrate that para- and meta-substituents on the terminal phenylurea ring profoundly alter FAAH inhibitory potency (IC₅₀ shifts exceeding 10-fold) and can redirect activity toward TRPV1 antagonism rather than FAAH inhibition [2]. While direct comparative IC₅₀ data for the target compound versus CAS 863018-10-4 are unavailable in the public domain, the class-level inference predicts that the unsubstituted phenylurea of 863018-08-0 will exhibit differential FAAH/TRP selectivity compared to the m-tolyl analog [2].

FAAH inhibition SAR piperazine-urea chemotype

Thiophene vs. Alternative Heterocycles at the Propyl Linker: Impact on Predicted FAAH Inhibitory Potency

The target compound features a thiophen-2-yl group at the 1-position of the propyl linker. In the benchmark piperidine/piperazine-urea FAAH inhibitor class represented by PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) and PF-622 (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide), the heterocyclic moiety attached to the piperazine/piperidine linker is a critical determinant of FAAH inhibitory potency [1]. PF-622, containing a quinoline-piperazine core, displays FAAH inhibitory potency in the nanomolar range in vitro, with complete selectivity over other mammalian serine hydrolases as demonstrated by activity-based protein profiling (ABPP) [1]. Replacement of the quinoline with a thiophene ring, as in CAS 863018-08-0, is predicted to modulate both potency and the kinetics of covalent serine modification, though direct comparative biochemical data for the target compound remain absent from the peer-reviewed literature [1][2].

FAAH thiophene piperazine-urea SAR

Chiral Center at Propan-2-yl Carbon: Enantiomer-Dependent Pharmacological Divergence

The InChI string (InChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29)) confirms a chiral center at the propan-2-yl carbon (C19), and the compound is supplied as a racemic mixture . In closely related chiral FAAH inhibitors, individual enantiomers have demonstrated divergent IC₅₀ values differing by 5- to 50-fold, as well as distinct pharmacokinetic profiles and brain penetration [1]. The racemic nature of commercially available 863018-08-0 means that observed biological activity represents the composite effect of both enantiomers, which may confound dose–response interpretation and in vivo efficacy readouts [1].

chirality enantiomer FAAH piperazine-urea

Predicted Multi-Target Liability Profile: Differentiation from Selective FAAH Inhibitor Chemotypes

Computational target prediction using DrugMapper associates the phenylpiperazine-urea scaffold with multiple potential targets, including the alpha-1 adrenergic receptor (antagonist activity) and indications spanning anxiety, depression, schizophrenia, and psychotic disorders [1]. This contrasts with highly optimized, selective FAAH inhibitors such as PF-04457845, which achieve >100-fold selectivity over other serine hydrolases and minimal aminergic receptor engagement [2]. The broader predicted polypharmacology of 863018-08-0 may be advantageous for phenotypic screening in neuropsychiatric disease models where multi-target engagement is desired (e.g., pain–depression comorbidity), but represents a significant liability for target validation studies requiring clean, single-target pharmacology [3].

polypharmacology off-target FAAH TRP channels alpha-1 adrenergic receptor

Optimal Research Deployment Scenarios for CAS 863018-08-0 Based on Comparative Evidence


SAR Exploration of Phenylpiperazine-Urea FAAH/TRP Dual Ligands

The unsubstituted N-phenylurea terminus and thiophene-containing linker of 863018-08-0 fill a specific structural gap in piperazine-urea SAR libraries. Published series by Morera et al. (2009) and Ahn et al. (2007) have explored carbamate, quinoline, and substituted-phenyl variants, but systematic evaluation of the thiophene-phenylurea combination remains absent from the peer-reviewed literature [1][2]. Procurement of 863018-08-0 as a comparator compound enables head-to-head SAR expansion to delineate the contribution of the thiophene heterocycle and unsubstituted phenylurea to FAAH inhibitory potency, TRPV1/TRPA1 modulatory activity, and serine hydrolase selectivity, establishing new chemical space within this pharmacophore class.

Phenotypic Screening in Pain–Depression Comorbidity Models

Given the established efficacy of FAAH inhibitors in preclinical models of neuropathic pain (spinal nerve ligation), inflammatory pain (CFA model), and reserpine-induced depression, and the known polypharmacology of the phenylpiperazine-urea scaffold predicted to include alpha-1 adrenergic receptor antagonism, 863018-08-0 is a candidate for multi-target phenotypic screening in pain–depression comorbidity paradigms [1][2][3]. The compound's multi-target liability profile, while a disadvantage for single-target mechanistic studies, may confer synergistic efficacy in behavioral models where both endocannabinoid tone enhancement and aminergic modulation contribute to therapeutic outcome [2][3].

Chiral Resolution and Enantiomer-Specific Pharmacological Profiling

The racemic nature of commercially available 863018-08-0 presents an opportunity for chiral chromatography resolution followed by enantiomer-specific in vitro characterization [1]. Given class-level precedent for 5- to 50-fold potency differences between enantiomers of chiral piperazine-ureas, resolved enantiomers may exhibit substantially divergent FAAH IC₅₀ values, selectivity profiles, and pharmacokinetic properties [2]. This application is particularly relevant for laboratories seeking to identify eutomers for patent protection or to deconvolute mixed pharmacological signals observed with the racemate in vivo.

Negative Control or Chemical Probe Selectivity Counter-Screen

In target validation studies employing selective FAAH inhibitors (e.g., PF-04457845 or PF-622), 863018-08-0 may serve as a structurally related but pharmacologically distinct control compound for counter-screening experiments [1][2]. Its predicted broader polypharmacology (including alpha-1 adrenergic receptor antagonism) enables researchers to test whether phenotypic effects attributed to FAAH inhibition are recapitulated by a compound that engages the same scaffold but potentially modulates additional targets, thereby strengthening target confidence [3].

Quote Request

Request a Quote for 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.